3-thiocyanato-1H-indole-6-carboxylic acid
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Overview
Description
3-Thiocyanato-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiocyanate group at the third position and a carboxylic acid group at the sixth position of the indole ring, making it a unique and valuable molecule for various scientific applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The molecular weight of the compound is 21824 , which might influence its bioavailability.
Result of Action
Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have shown good to excellent levels of potency while being non-hemolytic .
Biochemical Analysis
Biochemical Properties
3-Thiocyanato-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-sulfur bonds. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been observed to have anti-inflammatory and anti-cancer properties, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis. These interactions highlight the compound’s potential as a modulator of cellular functions and a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that the compound’s stability and long-term effects should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anti-cancer activities. At higher doses, toxic effects have been observed, including liver and kidney damage . These findings indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis and its therapeutic potential in metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations enable the compound to interact with its target biomolecules effectively, influencing cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid typically involves the introduction of the thiocyanate group and the carboxylic acid group onto the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the thiocyanate and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective functionalization. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Optimized reaction conditions, including temperature, solvent, and reagent concentrations, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Thiocyanato-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonyl indole derivatives.
Reduction: Alcohol derivatives of the indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiocyanato-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Lacks the thiocyanate group but shares the carboxylic acid functionality.
3-Bromo-1H-indole-6-carboxylic acid: Contains a bromine atom instead of a thiocyanate group.
3-Cyano-1H-indole-6-carboxylic acid: Features a cyano group instead of a thiocyanate group.
Uniqueness: 3-Thiocyanato-1H-indole-6-carboxylic acid is unique due to the presence of both the thiocyanate and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound a valuable scaffold for the development of new molecules with diverse applications.
Properties
IUPAC Name |
3-thiocyanato-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSBEAFPBVHLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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